molecular formula C10H20O6S2 B182631 (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane CAS No. 173658-50-9

(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane

Cat. No.: B182631
CAS No.: 173658-50-9
M. Wt: 300.4 g/mol
InChI Key: JIHKCHWEXXZTOU-NXEZZACHSA-N
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Description

(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane is an organic compound with the molecular formula C10H20O6S2 It is a derivative of cyclohexane, where two methanesulfonyloxymethyl groups are attached to the 1 and 2 positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane typically involves the reaction of cyclohexane-1,2-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of methanesulfonate esters at the hydroxyl groups of the diol. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The compound can be reduced to the corresponding alcohols under appropriate conditions.

    Oxidation: Oxidation reactions can convert the methanesulfonate groups to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted cyclohexane derivatives.

    Reduction: The major products are cyclohexane-1,2-diol and its derivatives.

    Oxidation: The major products depend on the specific oxidizing agent used but can include cyclohexane-1,2-dione derivatives.

Scientific Research Applications

(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane involves its ability to act as a bifunctional alkylating agent. The methanesulfonate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    cis-Cyclohexane-1,2-dimethanol Dimethanesulfonate: Similar structure but with hydroxyl groups instead of methanesulfonate groups.

    Cyclohexane-1,2-diol: The parent diol from which (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane is derived.

    Cyclohexane-1,2-dione: An oxidized derivative of cyclohexane-1,2-diol.

Uniqueness

This compound is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its methanesulfonate groups make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

[(1S,2S)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHKCHWEXXZTOU-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@H]1CCCC[C@@H]1COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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